![molecular formula C15H14ClNO2 B5868658 N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5868658.png)
N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as CMFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMFA is a derivative of furan, a heterocyclic organic compound, and has been studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide inhibits the activity of various enzymes and proteins, including DNA topoisomerase II, which is involved in DNA replication and repair. N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have shown that N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has anticancer, antifungal, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide is its potential as a versatile building block for the synthesis of novel materials with unique properties. N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide can be easily synthesized and modified to obtain compounds with desired properties. However, the synthesis of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide is a complex process that requires expertise in synthetic organic chemistry. Another limitation is the lack of studies on the toxicity and safety of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide, which limits its potential applications in medicine and agriculture.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide. One direction is the synthesis of novel materials using N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide as a building block. These materials could have unique properties that could be useful in various fields, including electronics, energy storage, and catalysis. Another direction is the study of the toxicity and safety of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide, which could expand its potential applications in medicine and agriculture. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide could make it more accessible for researchers and industries.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide is a multistep process that involves the reaction of 3-chloro-2-methylphenyl isocyanate with 5-methyl-2-furfurylamine in the presence of a suitable solvent. The resulting product is then reacted with acryloyl chloride to obtain N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide. The purity of the compound can be improved by recrystallization or column chromatography. The synthesis of N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide is a complex process and requires expertise in synthetic organic chemistry.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been studied for its potential use as a pesticide. In material science, N-(3-chloro-2-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-6-7-12(19-10)8-9-15(18)17-14-5-3-4-13(16)11(14)2/h3-9H,1-2H3,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWDTUFMHOFPY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
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